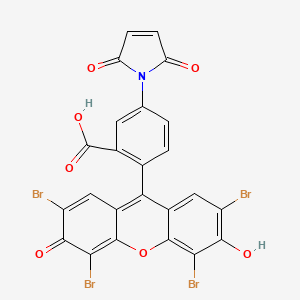
5-Maleimidoeosin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Maleimidoeosin typically involves the reaction of eosin Y with maleimide. The process includes the following steps:
Activation of Eosin Y: Eosin Y is activated by reacting it with a suitable activating agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Coupling with Maleimide: The activated eosin Y is then coupled with maleimide under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of eosin Y are activated using industrial-grade activating agents.
Efficient Coupling: The activated eosin Y is coupled with maleimide in large reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Maleimidoeosin undergoes various chemical reactions, including:
Substitution Reactions: It can react with thiol groups on cysteine residues in proteins and peptides.
Fluorescent Labeling: The compound is used to label proteins and peptides with fluorescent probes
Common Reagents and Conditions
Thiol Groups: The primary reagents for reactions involving this compound are thiol groups found in cysteine residues.
Reaction Conditions: The reactions are typically carried out under mild conditions to preserve the integrity of the proteins and peptides.
Major Products Formed
The major products formed from these reactions are fluorescently labeled proteins and peptides, which can be used in various biochemical assays and diagnostic tests .
Scientific Research Applications
5-Maleimidoeosin (EMA) is a fluorescent probe with several applications in scientific research, particularly in cell biology and hematology . It is also a good photosensitizer and can be used to selectively label thiols .
Use as a Fluorescent Marker
EMA is utilized to detect cell abnormalities and to study the effects of drugs on target cells . In flow cytometry, EMA is used to analyze red blood cells (RBCs), particularly in the diagnosis of hereditary spherocytosis (HS) . The test measures reduced mean channel fluorescence (MCF) of EMA-labeled red cells (EMA-RBCs) in patients with HS .
Hematological Studies
EMA binding test is employed in the differential diagnosis of hereditary spherocytosis and hereditary pyropoikilocytosis (HPP) . Flow cytometric analysis of EMA-labeled RBCs is used as a screening test for HS . The fluorescence intensity varies among normal individuals, HS patients, and HPP patients (normal > HS > HPP) . The mean cell volume serves as a useful discriminator between HS and HPP .
Photosensitization
EMA acts as a photosensitizer with a quantum yield of 0.57 for singlet oxygen generation . This property is useful for photoconversion of electron-rich materials in high-resolution electron microscopy . Eosin-5-maleimide can be used to selectively label thiols .
Protein Interactions
EMA interacts predominantly with the epsilon-NH2 group of lysine in band 3 protein . It also labels accessible sulfhydryl groups on intact red cells . Additionally, three molecules containing sulfhydryl groups associated with the Rh blood group protein complex (CD47 and the Rh-associated glycoprotein) can be labeled using EMA .
Hereditary Spherocytosis (HS) Diagnosis
The eosin-5'-maleimide (EMA) binding test is used to diagnose hereditary spherocytosis (HS) by measuring the reduced mean channel fluorescence (MCF) reading of EMA-labeled red cells (EMA-RBCs) . In a study of 31 children with hemolytic anemia or a family history of HS, the cryohemolysis (CH) test was positive in 94% of the 20 patients diagnosed with HS .
Red Cell Spheroacanthocytosis
Mechanism of Action
5-Maleimidoeosin exerts its effects by specifically targeting and reacting with thiol groups on cysteine residues in proteins and peptides. This reaction forms a stable covalent bond, allowing for efficient and specific labeling of biomolecules. The fluorescent properties of the compound enable researchers to track and analyze the labeled proteins and peptides in various assays .
Comparison with Similar Compounds
Similar Compounds
Eosin Y: A commonly used dye in histology and cytology.
Fluorescein Isothiocyanate (FITC): Another fluorescent labeling agent used in various biochemical applications.
Rhodamine B: A fluorescent dye used in microscopy and flow cytometry
Uniqueness of 5-Maleimidoeosin
This compound is unique due to its specific reactivity with thiol groups, making it highly efficient for labeling cysteine residues in proteins and peptides. Its fluorescent properties and stability make it a valuable tool in various scientific research applications .
Properties
Molecular Formula |
C24H9Br4NO7 |
|---|---|
Molecular Weight |
742.9 g/mol |
IUPAC Name |
5-(2,5-dioxopyrrol-1-yl)-2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C24H9Br4NO7/c25-13-6-11-17(9-2-1-8(5-10(9)24(34)35)29-15(30)3-4-16(29)31)12-7-14(26)21(33)19(28)23(12)36-22(11)18(27)20(13)32/h1-7,32H,(H,34,35) |
InChI Key |
HHXBZYYFXVVANX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C=CC2=O)C(=O)O)C3=C4C=C(C(=O)C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















